

Application Notes and Protocols for the NMR Assignment of Karsoside

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Karsoside is a triterpenoid glycoside with significant potential in pharmaceutical research due to its complex structure and promising biological activities. A complete and unambiguous assignment of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectra is fundamental for its structural elucidation, quality control, and the development of structure-activity relationships. This document provides a detailed protocol for the NMR assignment of **Karsoside**, including comprehensive data tables and visualizations of key spectroscopic correlations.

Data Presentation: NMR Assignment of Karsoside

The complete 1H and 13C NMR assignments for **Karsoside**, dissolved in DMSO-d6, are summarized below. Assignments were achieved through a combination of 1D NMR (1H and 13C) and 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 1: 1H NMR Data for Karsoside (500 MHz, DMSO-d6)



Position	δΗ (ррт)	Multiplicity	J (Hz)
Aglycone			
3	3.20	dd	11.5, 4.5
12	5.15	t	3.5
23	3.40, 3.10	m, m	
24	0.85	S	
25	0.75	S	
26	0.88	S	
27	1.10	S	
29	0.92	S	
30	0.80	S	
Xylose			
1'	4.25	d	7.5
2'	3.05	t	8.0
3'	3.20	t	8.5
4'	3.35	m	
5'a	3.55	dd	11.0, 5.5
5'b	3.15	t	10.5
Rhamnose			
1"	5.10	br s	
2"	3.80	m	
3"	3.45	dd	9.0, 3.0
4"	3.25	t	9.5
5"	3.30	m	



6"	1.15	d	6.0
Glucose			
1""	4.35	d	7.8
2""	2.95	t	8.2
3""	3.18	t	8.5
4""	3.08	t	9.0
5""	3.15	m	
6'''a	3.65	dd	11.5, 5.0
6""b	3.40	dd	11.5, 7.0

Table 2: 13C NMR Data for Karsoside (125 MHz, DMSOd6)



Position	δС (ррт)	Position	δС (ррт)
Aglycone	Xylose		
1	38.5	1'	104.5
2	26.8	2'	73.8
3	88.5	3'	77.0
4	39.0	4'	69.5
5	55.2	5'	66.0
6	18.2	Rhamnose	
7	32.5	1"	101.5
8	39.8	2"	70.5
9	47.5	3"	70.8
10	36.8	4"	72.0
11	23.0	5"	68.5
12	122.0	6"	18.0
13	144.0	Glucose	
14	41.8	1'''	105.0
15	28.0	2'''	74.5
16	23.5	3'''	76.5
17	46.5	4'''	70.0
18	41.2	5'''	77.2
19	45.8	6'''	61.0
20	30.5		
21	33.8		
22	36.5		



23	68.0
24	15.5
25	16.5
26	17.0
27	25.8
28	176.0
29	28.5
30	21.0

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation

A sample of 5-10 mg of purified **Karsoside** was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6). Tetramethylsilane (TMS) was used as the internal standard for chemical shift referencing (δ = 0.00 ppm for both 1H and 13C).

NMR Data Acquisition

All NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe. The sample temperature was maintained at 298 K.

• 1H NMR Spectroscopy:

Pulse Program: zg30

• Number of Scans: 16

Spectral Width: 12 ppm

Acquisition Time: 2.73 s



Relaxation Delay: 2.0 s

13C NMR Spectroscopy:

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Spectral Width: 240 ppm

Acquisition Time: 1.36 s

Relaxation Delay: 2.0 s

2D NMR - COSY (Correlation Spectroscopy):[1][2]

Pulse Program: cosygpqf

Number of Scans: 8

Data Points: 2048 (F2) x 256 (F1)

Spectral Width: 10 ppm in both dimensions

Relaxation Delay: 1.5 s

2D NMR - HSQC (Heteronuclear Single Quantum Coherence):[1][2][3]

Pulse Program: hsqcedetgpsisp2.3

Number of Scans: 16

Data Points: 2048 (F2) x 256 (F1)

Spectral Width: 10 ppm (F2, 1H) and 160 ppm (F1, 13C)

Relaxation Delay: 1.5 s

Evolution Delay for 1JCH: 3.45 ms



• 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):[1][2][3]

• Pulse Program: hmbcgplpndqf

Number of Scans: 32

Data Points: 2048 (F2) x 256 (F1)

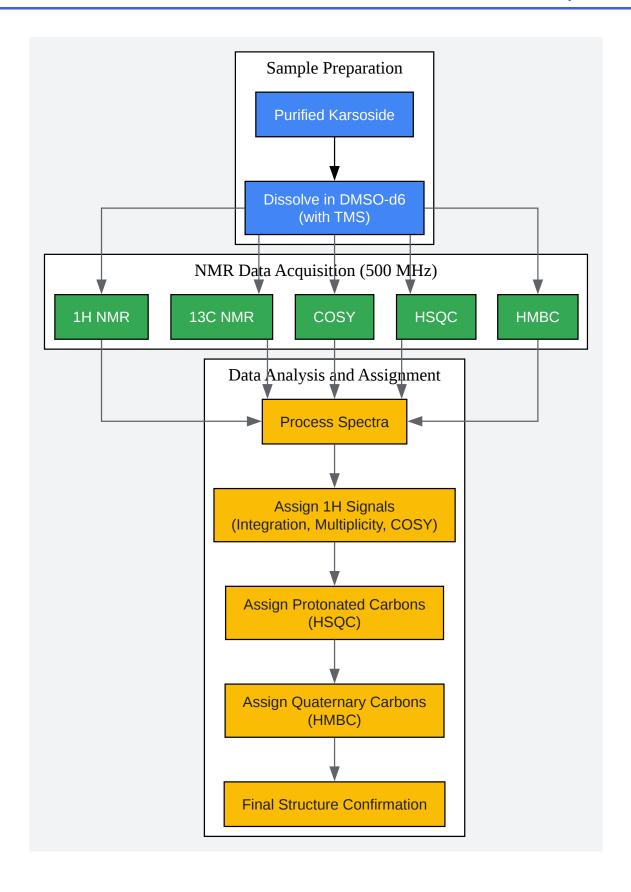
Spectral Width: 10 ppm (F2, 1H) and 220 ppm (F1, 13C)

• Relaxation Delay: 2.0 s

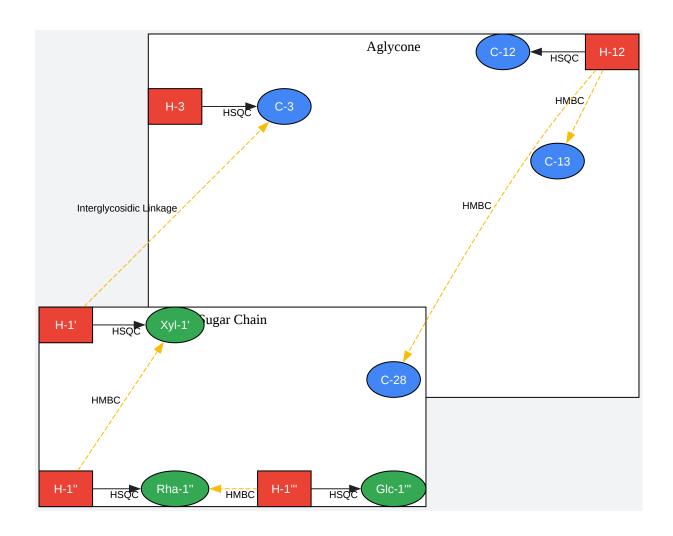
• Evolution Delay for long-range JCH: 60 ms

Mandatory Visualizations Experimental Workflow for NMR Assignment of Karsoside









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